Strychnine dimethylarsinate

Overview

Description

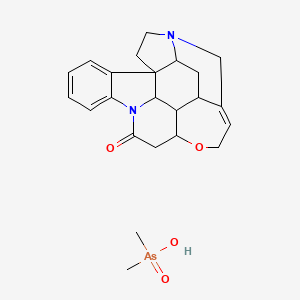

Strychnine dimethylarsinate is a compound that combines the potent alkaloid strychnine with dimethylarsinic acid Strychnine is well-known for its toxic properties and has been used historically as a pesticide Dimethylarsinic acid, on the other hand, is an organoarsenic compound that has been studied for its various chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of strychnine dimethylarsinate typically involves the reaction of strychnine with dimethylarsinic acid under controlled conditions. One common method involves dissolving strychnine in an appropriate solvent, such as ethanol, and then adding dimethylarsinic acid. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then isolated by filtration and purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where strychnine and dimethylarsinic acid are combined in large quantities. The reaction conditions, such as temperature and stirring speed, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Strychnine dimethylarsinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both the strychnine and dimethylarsinic acid moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound. The reaction typically occurs under acidic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, often targeting the arsenic moiety.

Substitution: Nucleophilic substitution reactions can occur at the arsenic center, with reagents such as sodium hydroxide or ammonia

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of arsenic oxides, while reduction could yield arsenic hydrides. Substitution reactions can result in the formation of various arsenic-containing derivatives .

Scientific Research Applications

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: The compound has been investigated for its effects on biological systems, including its potential as a tool for studying neurotransmitter pathways.

Medicine: Research has explored its potential use in developing new therapeutic agents, particularly for conditions involving the central nervous system.

Industry: Strychnine dimethylarsinate is used in the development of pesticides and other agrochemical products

Mechanism of Action

The mechanism of action of strychnine dimethylarsinate involves its interaction with molecular targets in biological systems. Strychnine is known to act as an antagonist of glycine receptors, which are involved in inhibitory neurotransmission in the central nervous system. By blocking these receptors, strychnine induces convulsions and other neurological effects. Dimethylarsinic acid, on the other hand, can interact with various enzymes and proteins, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Strychnine: A potent alkaloid with well-documented toxic effects.

Dimethylarsinic Acid: An organoarsenic compound with various chemical properties.

Arsenic Trioxide: Another arsenic-containing compound with applications in medicine and industry.

Uniqueness

Strychnine dimethylarsinate is unique due to the combination of strychnine and dimethylarsinic acid, resulting in a compound with distinct chemical and biological properties. This combination allows for unique applications and mechanisms of action that are not observed with the individual components .

Biological Activity

Strychnine dimethylarsinate is a compound that combines the toxicological properties of strychnine, a well-known neurotoxin, with dimethylarsinic acid, which has its own biological implications. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicokinetics, and case studies that illustrate its effects.

Strychnine acts primarily as a competitive antagonist of the inhibitory neurotransmitter glycine at postsynaptic receptors in the spinal cord and medulla. This inhibition leads to uncontrolled stimulation of motor neurons, resulting in muscle spasms and rigidity. The mechanism can be summarized as follows:

- Glycine Receptor Inhibition : Strychnine binds to glycine receptors, preventing glycine from exerting its inhibitory effects. This results in increased excitatory neurotransmission.

- Muscular Effects : The blockade of glycine receptors leads to heightened motor neuron activity, causing tonic-clonic seizures and potentially fatal respiratory arrest due to muscle spasms affecting the diaphragm .

Toxicokinetics

The pharmacokinetics of this compound involves rapid absorption and metabolism:

- Absorption : Strychnine is rapidly absorbed through the gastrointestinal tract and can also be absorbed dermally .

- Distribution : It is widely distributed in body tissues, with significant concentrations found in the liver, kidneys, and blood .

- Metabolism : The liver metabolizes strychnine through microsomal enzymes. The biological half-life is approximately 10 to 12 hours, depending on individual factors such as dose and metabolic rate .

- Excretion : Most of the compound is excreted unchanged in urine within 24 to 48 hours post-ingestion .

Case Studies

Several documented cases highlight the acute effects of this compound:

- Case Study 1 : A teenage male ingested an unknown quantity of strychnine dissolved in a beverage. He exhibited typical symptoms such as muscle spasms and convulsions within 30 minutes. Despite emergency treatment, he succumbed after multiple convulsions .

- Case Study 2 : An elderly patient ingested strychnine powder voluntarily. He presented with myoclonus and generalized muscle contractions leading to respiratory arrest. Although initial treatments managed his symptoms, he died two days later due to complications from prolonged muscle spasms .

- Case Study 3 : A survivor of deliberate strychnine poisoning was treated effectively after early diagnosis and supportive management. Serum analysis showed a rapid decline in strychnine concentration over time, demonstrating the importance of timely intervention .

Biological Activity Summary Table

| Property | Description |

|---|---|

| Chemical Structure | Strychnine combined with dimethylarsinic acid |

| Mechanism of Action | Glycine receptor antagonist |

| Primary Effects | Muscle spasms, rigidity, respiratory failure |

| Median Lethal Dose (LD50) | 0.5–1 mg/kg in dogs; 2 mg/kg in cats |

| Biological Half-life | Approximately 10–12 hours |

| Excretion | Primarily via urine within 24–48 hours |

Properties

IUPAC Name |

4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dimethylarsinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2.C2H7AsO2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;1-3(2,4)5/h1-5,13,16-17,19-20H,6-11H2;1-2H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRJKMMPKSLKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As](=O)(C)O.C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29AsN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909177 | |

| Record name | Dimethylarsinic acid--strychnidin-10-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10476-87-6 | |

| Record name | Strychnine dimethylarsinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylarsinic acid--strychnidin-10-one (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strychnine dimethylarsinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.